4-((2-Aminoethoxy)ethyl)morpholine

Beschreibung

Structural Characterization of 4-((2-Aminoethoxy)ethyl)morpholine

Molecular Architecture and Stereochemical Configuration

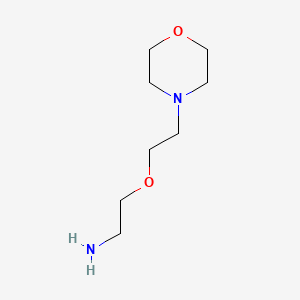

This compound (CAS 20207-13-0) is a morpholine derivative featuring a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a 2-aminoethoxyethyl side chain. The molecular formula is C₈H₁₈N₂O₂ , with a molecular weight of 174.24 g/mol . The structure comprises:

- Morpholine core : A saturated six-membered ring with alternating single and double bonds, where oxygen and nitrogen are adjacent.

- 2-Aminoethoxyethyl side chain : A primary amine (-NH₂) connected via an ethoxy (-OCH₂CH₂-) linkage to the morpholine ring.

The stereochemical configuration of the morpholine ring adopts a chair conformation , as observed in analogous morpholine derivatives. This conformation minimizes steric strain and maximizes orbital overlap. The side chain’s ethoxy group introduces flexibility, allowing rotational freedom around the C-O-C bond.

Spectroscopic Characterization

Spectroscopic methods confirm the compound’s molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

- δ 3.1–3.3 ppm : Broad singlet for the primary amine (-NH₂) protons, confirming the presence of a free amino group.

- δ 3.6–3.8 ppm : Multiplet for the morpholine ring protons (-OCH₂CH₂N-), indicating adjacent oxygen and nitrogen substituents.

- δ 4.0–4.2 ppm : Triplet for the ethoxy (-OCH₂CH₂-) methylene protons, adjacent to the amine group.

¹³C NMR (CDCl₃):

- δ 53–58 ppm : Signals for morpholine carbons adjacent to oxygen and nitrogen.

- δ 64–68 ppm : Peaks corresponding to the ethoxy carbons (-OCH₂CH₂-).

Infrared (IR) Spectroscopy

Key IR absorption bands (KBr):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3110–3300 | N-H stretch (primary amine) |

| 2850–2950 | C-H stretches (aliphatic) |

| 1110–1150 | C-O-C ethoxy linkage |

| 650–750 | Morpholine ring vibrations |

Mass Spectrometry (MS)

MALDI-TOF MS : A molecular ion peak at m/z 174.24 confirms the molecular weight. Fragmentation patterns include:

X-ray Crystallographic Analysis of Solid-State Conformations

While no direct X-ray crystallography data exists for this compound, insights can be inferred from analogous morpholine derivatives. For example:

Comparative Structural Analysis with Morpholine Derivatives

This compound differs structurally and functionally from other morpholine derivatives.

Key differences :

- Ethoxy linker : The ethoxy group in this compound increases molecular flexibility and solubility compared to 4-(2-aminoethyl)morpholine.

- Reactivity : The ethoxy group may modulate nucleophilicity of the amine, affecting reactivity in coupling reactions.

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWGSSVJMXOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174055 | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20207-13-0 | |

| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-((2-Aminoethoxy)ethyl)morpholine generally involves the nucleophilic substitution of an appropriate morpholine derivative with an aminoethoxyethyl moiety or vice versa. The key challenge is to introduce the aminoethoxyethyl chain onto the morpholine ring while preserving the amino functionality.

Method 1: Multi-Step Protection, Tosylation, and Substitution (Based on Patent CN112679448A)

This method involves a four-step synthetic route starting from ethanolamine, proceeding through protection, tosylation, nucleophilic substitution, and catalytic hydrogenation to yield the target compound.

| Step | Description | Reagents & Conditions | Key Notes |

|---|---|---|---|

| S1 | Protection of ethanolamine with benzyl chloroformate (Cbz-Cl) in dichloromethane under alkaline conditions to form intermediate 1 | Ethanolamine + Cbz-Cl, alkaline, DCM solvent | Protects amino group to prevent side reactions |

| S2 | Tosylation of intermediate 1 with 4-tosyl chloride (Ts-Cl) in DCM under alkaline conditions to yield intermediate 2 | Intermediate 1 + Ts-Cl, alkaline, DCM | Introduces a good leaving group for substitution |

| S3 | Nucleophilic substitution of intermediate 2 with morpholine in acetonitrile at 60-90 °C for 2-4 hours to form intermediate 3 | Intermediate 2 + Morpholine, 80 °C, 2-4 h, acetonitrile | Morpholine displaces tosyl group |

| S4 | Catalytic hydrogenation of intermediate 3 in methanol with palladium on carbon (5-15% w/w) at 20-25 °C, 1-2 atm H2 for 4-8 hours to remove protecting group and yield this compound | Pd/C catalyst, H2 gas, methanol | Final deprotection step to liberate free amine |

- High selectivity due to protection/deprotection strategy

- Controlled reaction conditions minimize side products

Comparative Summary of Preparation Methods

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with silica gel plates visualized under UV at 254 nm.

- Melting Point Determination: Confirms purity and identity of intermediates.

- Mass Spectrometry (EI-MS): Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Identifies functional groups, especially amino and ether moieties.

- Nuclear Magnetic Resonance (NMR): Proton NMR (400 MHz) in CDCl3 used to elucidate structure and confirm substitution patterns.

Research Findings and Optimization Notes

- Maintaining alkaline pH during tosylation and sulfonylation steps prevents side reactions and degradation of amino groups.

- Catalytic hydrogenation conditions (Pd/C, 20-25 °C, 1 atm H2) effectively remove protecting groups without over-reduction.

- Reaction times vary from 2 to 8 hours depending on step and temperature, with monitoring by TLC recommended to optimize yield.

- Use of polar aprotic solvents like acetonitrile and DMF facilitates nucleophilic substitution reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic displacement in reactions with electrophilic agents. Key examples include:

Reaction with Chlorinated Phosphazenes

In a study involving structurally similar 4-(2-aminoethyl)morpholine, the amine group underwent nucleophilic substitution with hexachlorocyclotriphosphazene (HCCP) in tetrahydrofuran (THF) using triethylamine (TEA) as a base . The reaction proceeded via a geminal substitution mechanism, confirmed by 31P NMR spectroscopy, where four chlorine atoms on the phosphazene ring were replaced by morpholine-ethylamine groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine (TEA) |

| Temperature | Room temperature (4 days) |

| Yield | Moderate (purified via column chromatography) |

Alkylation and Acylation

The primary amine group is susceptible to alkylation or acylation under standard conditions:

Halogenation and Mesylation

In a patent detailing morpholine derivatives, analogous primary amines underwent halogenation (Cl, Br, I) or mesylation (tosyl, mesyl groups) using reagents like thionyl chloride or methanesulfonyl chloride . For example:

-

Halogenation : Reaction with SOCl₂ in dichloromethane at −15°C to 55°C yielded chlorinated derivatives.

-

Mesylation : Methanesulfonyl chloride in pyridine produced sulfonated intermediates.

Typical Workup : Excess acid neutralized with NaOH or TEA .

Reductive Amination

In a catalytic reductive amination protocol, morpholine derivatives reacted with carboxylic acids in toluene using phenylsilane and zinc acetate . While not explicitly reported for 4-((2-aminoethoxy)ethyl)morpholine, its primary amine group could theoretically undergo similar transformations.

Generalized Reaction Pathway :

-

Amidation : Carboxylic acid + amine → Amide intermediate.

-

Reduction : Amide → Amine via phenylsilane/Zn(OAc)₂.

Thermal and Stability Data

Though stability studies are sparse, the compound’s boiling point (266.9°C) and flash point (115.2°C) suggest moderate thermal stability. Storage under inert conditions is advisable to prevent oxidation of the amine group.

Wissenschaftliche Forschungsanwendungen

Biomedical Research

Fluorescent Probes for Cellular Imaging

One of the prominent applications of 4-((2-Aminoethoxy)ethyl)morpholine is in the synthesis of lysosome-targetable fluorescent probes for imaging hydrogen sulfide (H₂S) in living cells. H₂S plays a crucial role in cellular signaling, and its visualization is vital for understanding various physiological and pathological processes. The compound facilitates the effective imaging of H₂S through fluorescence microscopy, allowing researchers to study its dynamics within cellular environments.

Pharmaceutical Research

RET Kinase Inhibition

this compound has been identified as a potential inhibitor of RET kinase, which is implicated in several cancers. The compound's ability to inhibit RET kinase can disrupt critical pathways involved in cell growth and differentiation. This inhibition presents a promising avenue for developing new cancer therapies targeting RET-driven tumors.

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical products. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating complex organic molecules necessary for drug development. Researchers have reported that utilizing this compound in synthetic routes can lead to the discovery of new therapeutic agents.

Synthetic Chemistry

Organic Synthesis Applications

In synthetic chemistry, this compound is used to create novel compounds such as 1,8-naphthalimide conjugated Troger’s bases. These derivatives exhibit interesting properties that can be exploited in various applications, including photophysical studies and potential therapeutic uses.

Summary Table of Applications

| Field | Application | Outcome/Significance |

|---|---|---|

| Biomedical Research | Fluorescent probes for H₂S imaging | Enhanced visualization of cellular processes involving H₂S |

| Pharmaceutical Research | RET kinase inhibition | Potential development of targeted cancer therapies |

| Synthetic Chemistry | Synthesis of pharmaceutical intermediates | Creation of complex organic molecules for drug development |

Case Studies

Case Study 1: Imaging Hydrogen Sulfide

In a study focusing on cellular imaging, researchers synthesized a fluorescent probe using this compound to visualize H₂S levels in live cells. The results indicated that the probe could effectively target lysosomes, providing insights into the role of H₂S in cellular metabolism and signaling pathways.

Case Study 2: Development of RET Kinase Inhibitors

A collaborative research effort aimed at developing RET kinase inhibitors utilized this compound as a starting material. Subsequent testing demonstrated that derivatives of this compound exhibited significant inhibitory activity against RET kinase, suggesting its potential as a lead compound for anti-cancer drug development.

Wirkmechanismus

The mechanism of action of 4-((2-Aminoethoxy)ethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity. In biological systems, it may target lysosomes, facilitating the delivery of therapeutic agents to these organelles .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Antitumor Activity: Morpholine derivatives with aromatic substituents (e.g., nitrophenyl) show potent anticancer effects. For example, a related arotinoid demonstrated tumor growth inhibition with reduced bone toxicity compared to retinoids .

- Solubility-Bioavailability Trade-off : Oxygen-containing substituents (e.g., hydroxyethyl) improve aqueous solubility, while aromatic groups enhance target affinity but may reduce bioavailability .

- Synthetic Versatility: Aminoethoxyethyl groups balance reactivity (amine) and solubility (ethoxy), making them ideal for prodrugs or conjugates .

Biologische Aktivität

4-((2-Aminoethoxy)ethyl)morpholine, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against cancer cells, and relevant case studies.

This compound has the molecular formula and a CAS number of 20207-13-0. It is characterized by the presence of a morpholine ring and an aminoethoxy side chain, which contribute to its biological properties.

Recent studies indicate that this compound functions primarily as a RET kinase inhibitor . The RET kinase plays a crucial role in various signaling pathways involved in cell proliferation and differentiation. Inhibition of RET can lead to altered cellular behaviors, particularly in cancerous cells, thereby providing a therapeutic avenue for cancer treatment.

Anticancer Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. For instance, studies show that this compound effectively inhibits the growth of breast cancer cells by disrupting CREB-mediated gene transcription, a pathway often hijacked by tumors for growth and survival .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | CREB inhibition |

| SUIT-2 | 15 | RET kinase inhibition |

| HT-29 | 12 | Induction of apoptosis |

Safety Profile

Despite its promising activity, safety assessments indicate that this compound can be harmful if ingested or if it comes into contact with skin. The compound is classified as harmful with acute toxicity warnings .

Study on Cancer Cell Lines

In a recent study evaluating the effects of various compounds on breast cancer cells, this compound was found to significantly reduce cell viability at low micromolar concentrations. This study highlighted its potential as a lead compound for developing new anticancer therapies targeting RET kinase pathways .

Comparative Analysis with Other Compounds

Comparative studies with established chemotherapeutics like cisplatin revealed that while this compound showed lower potency against certain cell lines, it exhibited unique mechanisms that could complement existing treatments. For example, it was more effective in inducing apoptosis in specific cancer types compared to traditional agents .

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | Mechanism |

|---|---|---|---|

| Cisplatin | 5 | 10 | DNA cross-linking |

| This compound | 10 | 15 | RET kinase inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((2-Aminoethoxy)ethyl)morpholine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting morpholine with 2-chloroethylamine derivatives under alkaline conditions yields the target molecule. Purity validation requires a combination of:

-

Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton (¹H) and carbon (¹³C) NMR shifts, particularly for the morpholine ring (δ ~3.6 ppm) and amine/ether moieties .

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic N-H stretching (~3350 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .

-

High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase columns with UV detection at 210 nm .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve the 3D structure using single-crystal diffraction. ORTEP-3 software can model thermal ellipsoids and bond angles, critical for confirming the morpholine ring conformation and amine-ether linkage .

- Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 174.137 g/mol) and fragmentation patterns, such as loss of the ethoxyethyl group (m/z 99) .

- Polarimetry : Assess optical activity if chiral derivatives are synthesized (e.g., enantiomeric excess via chiral HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand efficacy studies involving this compound?

- Methodological Answer : Discrepancies in ligand performance often arise from:

-

Solubility Variability : The compound is miscible with water but may form aggregates in nonpolar solvents, affecting coordination chemistry. Use dynamic light scattering (DLS) to monitor aggregation states .

-

pH-Dependent Reactivity : The amine group (pKa ~9.5) protonates under acidic conditions, altering ligand-metal binding. Conduct potentiometric titrations to map pH-stability profiles .

-

Competing Ligands : In mixed-ligand systems (e.g., with Ni²⁺), use UV-Vis spectroscopy to track metal-ligand charge transfer bands (λmax ~400-500 nm) and calculate binding constants via Job’s method .

Q. What mechanistic insights exist for its role as a ligand in transition-metal complexes?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the amine and morpholine oxygen. Key mechanistic studies include:

- Kinetic Studies : Monitor ligand substitution rates in [Ni(II)(morpholine)₂] complexes using stopped-flow spectroscopy. Rate constants (k ≈ 10³ M⁻¹s⁻¹) suggest a dissociative mechanism .

- DFT Calculations : Model electron density distribution to predict regioselectivity in catalytic cycles (e.g., C-C coupling reactions) .

- Single-Crystal Analysis : Resolve Jahn-Teller distortions in octahedral Ni²⁺ complexes, correlating geometry with catalytic activity .

Q. How does this compound interact with biological systems, and what are its metabolic implications?

- Methodological Answer : While not directly studied, morpholine derivatives are metabolized by Mycobacterium spp. via:

- Morpholine Monooxygenase : Converts the compound to 2-(2-aminoethoxy) acetic acid, detected via GC-MS with deuterated internal standards .

- Environmental Persistence : Assess biodegradation half-life (t₁/₂) in soil/water matrices using OECD 301F respirometry tests .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2A) .

- Ventilation : Use fume hoods for synthesis due to amine volatility (flash point: 86°C) .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic amines .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

- Methodological Answer : Apparent solubility conflicts stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.